![molecular formula C16H19N3O5 B2450712 N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 899748-68-6](/img/structure/B2450712.png)
N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDP, and it is a molecule that has a unique structure and properties that make it an attractive candidate for research.
Mécanisme D'action
The mechanism of action for BDP involves its ability to bind to specific targets in the body, such as enzymes or receptors. This binding activity can affect various biochemical and physiological processes in the body, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects, including its ability to inhibit the activity of specific enzymes and receptors. This inhibition activity can lead to the desired therapeutic effects, such as the suppression of tumor growth or the prevention of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BDP in laboratory experiments is its unique structure and properties, which make it an attractive candidate for research. However, one of the limitations of using BDP in lab experiments is its complex synthesis method, which requires specialized skills and equipment.
Orientations Futures
There are several future directions for research on BDP, including its potential applications in the field of drug discovery and development. Further research is needed to fully understand the mechanism of action for BDP and its potential therapeutic applications. Additionally, research is needed to develop more efficient synthesis methods for BDP and to optimize its properties for various applications.
In conclusion, BDP is a chemical compound with unique properties that make it an attractive candidate for scientific research. Its potential applications in various fields, including medicinal chemistry, make it a promising molecule for future research. Further studies on BDP are needed to fully understand its mechanism of action and to optimize its properties for various applications.
Méthodes De Synthèse
The synthesis method for BDP involves several steps, including the reaction between 3-(2-oxopyrrolidin-1-yl)propylamine and 1,3-benzodioxole-5-carboxylic acid. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to form the final product, N-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide. The synthesis method for BDP is a complex process that requires specialized skills and equipment.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research for BDP is in the field of medicinal chemistry. BDP has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c20-14-3-1-7-19(14)8-2-6-17-15(21)16(22)18-11-4-5-12-13(9-11)24-10-23-12/h4-5,9H,1-3,6-8,10H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXHBGZKQVVMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)
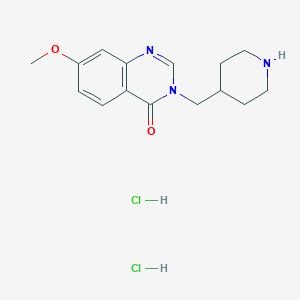
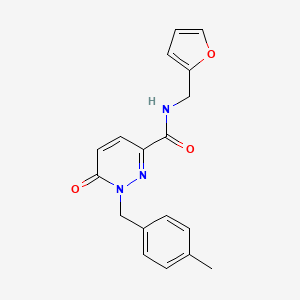

![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)
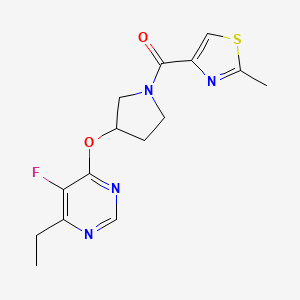
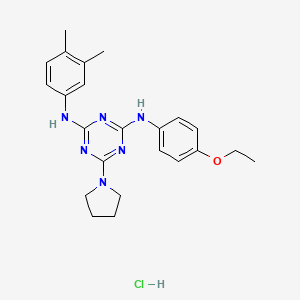
![(Phenylethyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2450641.png)

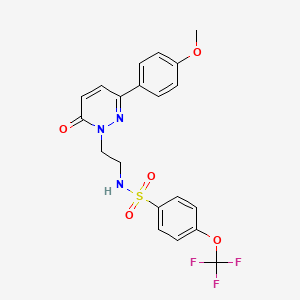
![8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride](/img/structure/B2450646.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2450651.png)